molecular formula C16H11Br2N3O2S2 B11992650 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11992650
M. Wt: 501.2 g/mol
InChI Key: IJXMJNPKBCSBGU-FBCYGCLPSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a dibromo-hydroxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Formation of the Acetohydrazide Moiety: This involves the reaction of acetic acid hydrazide with the benzothiazole derivative.

    Condensation with Dibromo-Hydroxybenzaldehyde: Finally, the acetohydrazide derivative is condensed with 3,5-dibromo-4-hydroxybenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring or the phenyl group.

    Reduction: Reduced forms of the hydrazide or the phenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The exact pathways depend on the biological context, but may include oxidative stress pathways, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A simpler analog without the dibromo-hydroxyphenyl group.

    N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide: Lacks the benzothiazole ring.

    2-(1,3-benzothiazol-2-ylthio)acetohydrazide: Similar structure but with a thio group instead of a sulfanyl group.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its combination of a benzothiazole ring, a dibromo-hydroxyphenyl group, and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11Br2N3O2S2

Molecular Weight

501.2 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11Br2N3O2S2/c17-10-5-9(6-11(18)15(10)23)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+

InChI Key

IJXMJNPKBCSBGU-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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